molecular formula C16H12ClF3N6 B4790536 2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4790536
M. Wt: 380.75 g/mol
InChI Key: GFSVCPKPAGAKGQ-UHFFFAOYSA-N
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Description

2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline is an intriguing chemical entity with distinct structural properties. It has gained significant attention in various fields of scientific research due to its unique chemical reactivity and potential applications in numerous disciplines, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep reactions. Starting with the preparation of the pyrazole moiety, which is achieved through the cyclization of appropriate intermediates, followed by the coupling with triazoloquinazoline derivatives. Reaction conditions often include the use of catalysts such as palladium or copper, along with varying temperatures and solvents to optimize yield and purity.

Industrial Production Methods: For industrial-scale production, the process might be adapted to continuous flow synthesis to enhance efficiency and scalability. This involves the use of automated reactors and precise control of reaction parameters to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions, typically involving reagents like halides or organometallic compounds.

Common Reagents and Conditions:

  • Oxidation often requires acidic or basic conditions to facilitate electron transfer.

  • Reduction is usually carried out in anhydrous solvents to prevent the decomposition of reducing agents.

  • Substitution reactions might be catalyzed by transition metals to improve reaction rates and selectivity.

Major Products:

  • Oxidation results in the formation of various hydroxylated derivatives.

  • Reduction leads to the production of fully reduced analogs.

  • Substitution reactions yield a diverse array of substituted triazoloquinazoline derivatives, each with distinct functional groups.

Scientific Research Applications

In chemistry, this compound serves as a valuable precursor in synthetic organic reactions, enabling the construction of complex molecular architectures. In biology, it is explored for its potential as a bioactive molecule, with studies examining its interactions with various biological targets. The compound shows promise in medicinal chemistry, particularly in the development of therapeutic agents targeting specific enzymes or receptors. Industrially, it is investigated for its potential in material science, including the design of new polymers or advanced materials with unique properties.

Mechanism of Action

The mechanism of action for this compound often involves the modulation of specific molecular targets, such as enzymes or receptors. It can bind to active sites or interact with cellular pathways, altering the function of these biological molecules. This interaction can lead to downstream effects, such as inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

When compared to structurally related compounds, such as other triazoloquinazolines or pyrazole derivatives, this compound stands out due to its unique trifluoromethyl and chloromethyl substitutions. These modifications impart distinct physicochemical properties, such as increased lipophilicity or altered electronic distribution, which can enhance its biological activity and selectivity.

List of Similar Compounds:

  • 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives

Properties

IUPAC Name

2-[1-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N6/c1-8-12(17)13(16(18,19)20)23-26(8)9(2)14-22-15-10-5-3-4-6-11(10)21-7-25(15)24-14/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSVCPKPAGAKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN3C=NC4=CC=CC=C4C3=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
Reactant of Route 6
2-{1-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline

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